1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a combination of piperazine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with pyridazine derivatives under controlled conditions. The final step often includes the coupling of the intermediate with phenoxyethanone under specific reaction conditions such as temperature, solvent, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
- 3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine
- tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate
- 1-Boc-4-(6-Chloropyridazin-3-yl)piperazine
- 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride
- 3-Piperazin-1-yl-pyridazine
Uniqueness
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)21(28)17-29-18-5-3-2-4-6-18/h2-8H,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAWGFWUCVAAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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